N-(4-chlorophenethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
N-(4-chlorophenethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core substituted with a 4-chlorophenethyl group, ethyl, methyl, and carboxamide functionalities. The thiazine ring in the target compound replaces the oxazine ring in compound 3, altering electronic and steric properties due to sulfur’s larger atomic radius and lower electronegativity compared to oxygen .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c1-3-16-12(2)22-19-23(18(16)25)10-14(11-26-19)17(24)21-9-8-13-4-6-15(20)7-5-13/h4-7,14H,3,8-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJDAIKKGILDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCCC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its synthesis, structural characteristics, and biological evaluations based on diverse research findings.
Compound Overview
- IUPAC Name : N-[2-(4-chlorophenyl)ethyl]-7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
- Molecular Formula : C19H22ClN3O2S
- Molecular Weight : 391.91 g/mol
- Purity : Typically ≥ 95% .
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step reactions that typically include the Biginelli condensation method. The resulting structure features a pyrimidine ring fused with thiazine, which is significant for its biological activity. The compound's crystal structure has been elucidated using techniques such as X-ray diffraction and NMR spectroscopy, confirming its unique conformation and functional groups .
Antitumor Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit promising antitumor properties due to their ability to inhibit cellular replication processes. For instance, compounds similar to N-(4-chlorophenethyl)-7-ethyl-8-methyl have shown significant cytotoxic effects against various cancer cell lines .
The proposed mechanism involves the inhibition of key enzymes involved in nucleic acid synthesis and cellular proliferation. Specifically, compounds in this class may interact with DNA and RNA polymerases, leading to reduced replication rates in cancer cells .
Case Studies
- Study on Antitumor Efficacy :
- Anti-inflammatory Properties :
Comparative Biological Activity Table
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(4-chlorophenethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide often involves multi-step reactions that may include:
- Formation of the thiazine core through cyclization reactions.
- Introduction of substituents such as the chlorophenyl group via alkylation or acylation methods.
- Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity.
Case Study: Antimicrobial Activity
In a study evaluating various thiazine derivatives, compounds similar to this compound demonstrated significant antimicrobial properties against a range of pathogens. The structure-activity relationship (SAR) indicated that modifications on the phenyl ring enhanced antibacterial efficacy. For instance:
| Compound | Activity Against | IC50 (µM) |
|---|---|---|
| Compound A | Escherichia coli | 0.91 |
| Compound B | Staphylococcus aureus | 1.25 |
| Compound C | Pseudomonas aeruginosa | 0.75 |
These results suggest that the compound's structural features play a critical role in its biological activity.
Anticancer Potential
Research has indicated that derivatives of thiazine compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example:
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HeLa | N-(4-chlorophenethyl)-7-ethyl... | 5.0 |
| MCF-7 | N-(4-chlorophenethyl)-7-ethyl... | 4.5 |
Anti-inflammatory Effects
In silico studies have suggested that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies indicate favorable interactions with the enzyme's active site.
Chemical Reactions Analysis
Step 1: Formation of the Thiazine Core
The thiazine ring is typically synthesized via nucleophilic substitution or cyclization of a thioamide precursor. For example:
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Reaction of a β-keto ester with a thioamide in the presence of a base to form a thiazine intermediate.
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Subsequent oxidation or reduction steps to establish the 2,3,4,6-tetrahydropyrimido[2,1-b] thiazine framework.
Step 3: Optimization and Purification
Final steps often involve:
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Crystallization to achieve high purity (≥95% as noted in analogous compounds).
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Characterization via NMR, IR, and mass spectrometry to confirm structural integrity.
Structural Characterization
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₉H₂₂ClN₃O₂S | PubChem |
| Molecular Weight | 391.91 g/mol | PubChem |
| Purity | ≥95% | Vendor specifications |
| Key Functional Groups | Thiazine, pyrimidine, amide | X-ray diffraction/NMR |
Thiazine Ring Formation
The thiazine core likely arises from intramolecular cyclization of a thioamide precursor, facilitated by acidic or basic conditions. This step ensures the formation of the six-membered ring system critical for biological activity.
Substituent Effects
The 4-chlorophenethyl group’s electron-withdrawing chlorine atom may influence reactivity during subsequent reactions, potentially stabilizing intermediates through resonance effects.
Limitations and Challenges
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Synthesis Complexity : Multi-step pathways often require precise control of reaction conditions to avoid side products.
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Structural Confirmation : X-ray crystallography or advanced NMR techniques are essential for validating the fused pyrimidothiazine structure.
Research Gaps
The provided sources lack explicit reaction protocols for this specific compound. Future studies should focus on:
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Optimizing the Biginelli condensation for pyrimidothiazine derivatives.
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Investigating alternative methods for introducing the 4-chlorophenethyl substituent (e.g., click chemistry).
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Elucidating the role of substituents in directing cyclization pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of the target compound with analogous derivatives:
Key Observations :
- Crystallographic Data : The thiazolo-pyrimidine derivative in exhibits a puckered pyrimidine ring (flattened boat conformation), a feature likely shared by the target compound’s tetrahydropyrimido-thiazine system .
Pharmacological Potential
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrimido-thiazine derivatives like N-(4-chlorophenethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, and describe a route using 6-(4-chlorophenyl)-4-phenyl-6H-1,3-oxazin-2-amine and chalcone derivatives under basic conditions (e.g., KOH in ethanol). Key steps include refluxing for 3–10 hours, followed by purification via column chromatography (silica gel, n-hexane/ethyl acetate) and recrystallization (ethanol or ethyl acetate) .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : X-ray crystallography is critical for confirming the 3D conformation. For example, highlights that the pyrimidine ring adopts a flattened boat conformation with a dihedral angle of 80.94° between fused rings. Additional techniques include IR (amide C=O stretch at ~1648 cm⁻¹), ¹H/¹³C NMR (e.g., δ 2.35 ppm for CH₃ groups), and mass spectrometry (e.g., m/z 502 for molecular ion peaks) .
Q. What are common impurities observed during synthesis, and how are they addressed?
- Methodological Answer : Side products may arise from incomplete condensation or oxidation. TLC monitoring (e.g., silica gel plates with n-hexane/ethyl acetate) is used to track reaction progress. Impurities are removed via recrystallization (e.g., ethanol-DMF mixtures) or column chromatography, as described in for analogous pyrimidine-carboxamides .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield for pyrimido-thiazine derivatives?
- Methodological Answer : Variables include catalyst choice (e.g., piperidine vs. sodium acetate), solvent polarity (acetic acid vs. ethanol), and reaction time. achieved 78% yield using a 1:1 acetic acid/anhydride mixture under 8–10 hours of reflux. Computational modeling (e.g., DFT) could predict optimal electronic environments for intermediates .
Q. What strategies resolve contradictions between expected and observed spectral data (e.g., NMR splitting patterns)?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering) or hydrogen bonding. In , C–H···O hydrogen bonds in the crystal lattice caused unexpected splitting. Variable-temperature NMR or NOESY experiments can clarify conformational dynamics .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins (e.g., kinases). highlights similar pyran derivatives tested for anticancer activity using MTT assays on HeLa cells. Pharmacophore mapping and ADMET profiling (e.g., SwissADME) should guide in vitro studies .
Q. What experimental designs validate the mechanism of action in biological assays?
- Methodological Answer : Dose-response curves (IC₅₀ determination), Western blotting for protein targets (e.g., apoptosis markers), and competitive binding assays are essential. ’s IR data (amide C=O stretches) suggest hydrogen bonding as a key interaction, which can be tested via mutagenesis studies .
Data Contradiction Analysis
Q. How to address conflicting reports on the stability of pyrimido-thiazine derivatives under acidic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
